1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFVYCGTORXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with an acetyl group at the 5-position. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Alkylation: The acetylated thiophene is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Urea Formation: The final step involves the reaction of the alkylated thiophene with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to the biological activity of thiophene derivatives.
Materials Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: Investigated
Biological Activity
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-acetylthiophen-2-yl ethyl amine with phenyl isocyanate. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| IR | NH stretching: 3377 cm⁻¹, C=O: 1670 cm⁻¹ |
| NMR | δ 1.05-1.08 (CH₃), δ 8.20 (NH) |
| MS | m/z = 304 (M⁺) |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene-based ureas have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of various thiophene derivatives, it was found that certain substitutions on the thiophene ring enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the Microplate Alamar Blue Assay (MABA).
Table 2: Antimicrobial Activity Data
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | 25 | E. coli, S. aureus |
| Thiophene Derivative A | 12.5 | Bacillus subtilis |
| Thiophene Derivative B | >200 | No significant activity |
Antitumor Activity
The antitumor potential of thiophene derivatives has also been explored. Some studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Evaluation
In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7. The IC50 values were calculated to assess potency.
Table 3: Antitumor Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 30 | HeLa |
| Thiophene Derivative C | 15 | MCF-7 |
| Thiophene Derivative D | >50 | No significant activity |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance, docking studies suggest that the urea moiety forms hydrogen bonds with target enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The acetyl-substituted thiophene in the target compound distinguishes it from analogs with other heterocycles:
- Quinazolinone-Based Ureas (e.g., compounds in ): These feature a quinazolinone core instead of thiophene. The rigid planar structure of quinazolinones enhances DNA intercalation, contributing to anticancer activity .
- Indole Derivatives (e.g., 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-phenylurea, ): Indole rings, being more aromatic, may improve binding to serotonin or kinase receptors compared to thiophene .
Key Structural Differences Table
Substituent Effects on Reactivity and Bioactivity
- Acetyl vs. Cyano Groups: The acetyl group in the target compound (electron-withdrawing) may reduce nucleophilicity compared to cyano-substituted thiophenes (e.g., 1-(3-cyanothiophen-2-yl)-3-phenylurea, ), which are more reactive in Michael addition reactions .
Physicochemical and Pharmacological Properties
Q & A
Q. What are the optimized synthetic routes for 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Formation of the thiourea linkage via reaction between substituted anilines and amine derivatives using thiocarbonyl reagents (e.g., thiophosgene) under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (ethanol/water mixtures) to achieve >95% purity .
- Critical Parameters: Solvent polarity (e.g., dichloromethane vs. THF) and reaction time (4–12 hours) significantly impact yield. Prolonged reflux (>24 hours) may degrade sensitive acetylthiophene moieties .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of the acetylthiophene and phenylurea groups. Key signals include δ 2.5 ppm (acetyl CH3) and δ 7.3–7.6 ppm (aromatic protons) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) assess purity and detect byproducts like unreacted aniline derivatives .
- X-ray Crystallography: Resolves conformational flexibility of the ethyl spacer and dihedral angles between thiophene and phenyl rings (e.g., torsion angles ~120°) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- Acidic Conditions (pH <3): Rapid hydrolysis of the acetyl group occurs, forming 5-hydroxythiophene derivatives. Stabilize with buffered solutions (e.g., phosphate buffer, pH 7.4) .
- Basic Conditions (pH >10): Thiourea linkage degrades via nucleophilic attack, producing phenyl isocyanate intermediates. Use inert atmospheres (N2/Ar) to suppress oxidation .
- Thermal Stability: Decomposition observed >150°C (TGA analysis). Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What computational strategies can predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzyme active sites (e.g., kinases). Key interactions: hydrogen bonding with urea NH and hydrophobic contacts with acetylthiophene .
- MD Simulations: GROMACS/AMBER trajectories (100 ns) evaluate conformational stability in solvated lipid bilayers, highlighting solvent-accessible surface areas (SASA) of the phenyl group .
- QSAR Models: Use descriptors like LogP and topological polar surface area (TPSA) to correlate structure with bioactivity (e.g., IC50 values in enzyme inhibition assays) .
Q. How can discrepancies in reported bioactivity data for this compound be resolved methodologically?
Methodological Answer:
- Controlled Replication: Repeat assays under standardized conditions (e.g., 37°C, 5% CO2 for cell-based studies) with positive controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Assays: Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) to distinguish specific vs. nonspecific effects .
- Batch Analysis: Compare HPLC purity (>98%) and endotoxin levels (<0.1 EU/mg) across studies to rule out impurity-driven artifacts .
Q. What are the challenges in designing enantioselective syntheses for derivatives of this compound?
Methodological Answer:
- Chiral Catalysts: Use Jacobsen’s thiourea catalysts or BINOL-phosphoric acids to induce asymmetry at the ethyl spacer. Enantiomeric excess (ee) >80% requires low temperatures (–20°C) .
- Analytical Validation: Chiral HPLC (Chiralpak AD-H column) with polarimetric detection confirms enantiopurity. Baseline separation (Rs >1.5) is critical for pharmacodynamic studies .
- Steric Effects: Bulky substituents on the phenylurea moiety hinder catalyst access, reducing ee. Computational modeling (DFT) optimizes transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
